Benexate

概要

説明

ベネキセートは、主に酸関連障害の治療における抗潰瘍剤として使用される医薬品化合物です。 これは、無味で可溶性である両方の塩を形成できないため、ユニークです 。 この化合物は、胃粘膜に対する防御効果で知られており、プロスタグランジンの合成、タンパク質の分泌、および消化管への血流の改善を促進します .

作用機序

ベネキセートの作用機序には、消化管におけるプロスタグランジンの合成、タンパク質の分泌、および血流の刺激の促進が含まれます 。これらの効果は、酸関連障害によって引き起こされる損傷から胃粘膜を保護するのに役立ちます。 ベネキセートは、胃潰瘍における一酸化窒素の合成とサイトカインの発現も調節します .

類似の化合物との比較

ベネキセートは、無味で可溶性である両方の塩を形成できないという点でユニークです 。類似の化合物には、ファモチジンやシメチジンなどの他の抗潰瘍剤が含まれます。ベネキセートのユニークな特性と作用機序は、これらの化合物とは異なります。 ファモチジンとシメチジンは、主に胃のヒスタミン受容体を阻害することによって作用しますが、ベネキセートはプロスタグランジンの合成を促進し、消化管への血流を改善します .

類似の化合物のリスト

- ファモチジン

- シメチジン

- ラニチジン

生化学分析

Biochemical Properties

Benexate plays a significant role in biochemical reactions related to the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with prostaglandin synthase, an enzyme responsible for the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation and the protection of the stomach lining. This compound enhances the activity of prostaglandin synthase, leading to increased prostaglandin levels, which help in protecting the gastric mucosa .

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It promotes the secretion of protective proteins and enhances blood flow to the stomach lining . This results in improved healing of gastric ulcers. This compound also affects cell signaling pathways by modulating the synthesis of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes . Additionally, this compound influences gene expression by upregulating the expression of genes involved in the production of protective proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to prostaglandin synthase, enhancing its activity and leading to increased prostaglandin synthesis . This binding interaction is crucial for the protective effects of this compound on the gastric mucosa. This compound also modulates the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide . By enhancing nitric oxide synthesis, this compound promotes blood flow and reduces inflammation in the gastrointestinal tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly . Long-term studies have shown that this compound continues to exert its protective effects on the gastric mucosa over extended periods . In in vitro studies, this compound has been shown to maintain its activity and stability, ensuring consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes the healing of gastric ulcers without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and potential liver toxicity . It is important to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways in the body. It interacts with enzymes such as prostaglandin synthase and nitric oxide synthase, influencing the synthesis of prostaglandins and nitric oxide . These interactions play a crucial role in the protective effects of this compound on the gastric mucosa. Additionally, this compound affects metabolic flux by modulating the levels of various metabolites involved in the healing of gastric ulcers .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the gastric mucosa, where it exerts its protective effects . The compound’s localization and accumulation are crucial for its therapeutic efficacy in treating gastric ulcers .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastric mucosa . It targets specific compartments and organelles involved in the healing of gastric ulcers. Post-translational modifications and targeting signals direct this compound to these specific locations, ensuring its activity and function . The precise localization of this compound within the cells is essential for its protective effects on the gastric mucosa .

準備方法

合成経路と反応条件

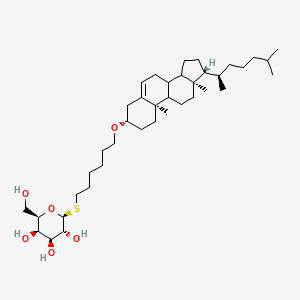

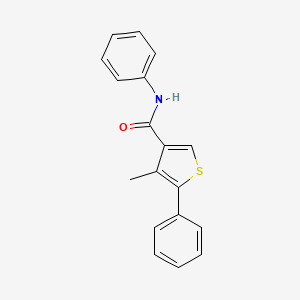

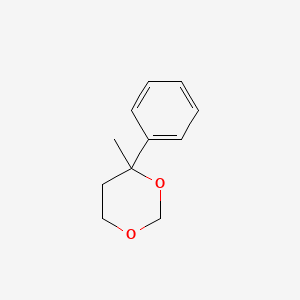

ベネキセートは、安息香酸誘導体のエステル化を含む一連の化学反応によって合成できます。ベネキセートサッカリンモノハイドレートとベネキセートシクラメートの調製には、結晶工学アプローチが関与します。 これらの新規塩は、塩共形成剤として人工甘味料を使用して形成され、薬物の苦味も解消します .

工業生産方法

ベネキセートの工業生産には、可溶性と溶解速度を向上させるための高度な結晶化技術の使用が含まれます。 ベネキセートサッカリンモノハイドレートとベネキセートシクラメートなどの新規塩の形成は、単結晶X線構造解析によって達成されます .

化学反応の分析

反応の種類

ベネキセートは、エステル化と加水分解を含むさまざまな化学反応を起こします。エステル化プロセスには、安息香酸誘導体とアルコールの反応によるエステルの形成が含まれます。ベネキセートの加水分解は、酸性または塩基性条件下で起こり、安息香酸とアルコール誘導体の形成につながります。

一般的な試薬と条件

エステル化: 安息香酸誘導体、アルコール、酸触媒。

加水分解: 酸性または塩基性条件、水。

形成される主要な生成物

エステル化: ベネキセートエステル。

加水分解: 安息香酸とアルコール誘導体。

科学研究の応用

ベネキセートは、化学、生物学、医学、産業など、幅広い科学研究の応用があります。製薬分野では、ベネキセートは防御型の抗潰瘍剤として使用されています。 胃粘膜に対するその防御効果は、プロスタグランジンの合成、タンパク質の分泌、および消化管への血流の改善の促進において実証されています 。 さらに、ベネキセートは、新規塩の形成による可溶性と溶解速度を向上させる可能性について研究されています .

科学的研究の応用

Benexate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the pharmaceutical field, this compound is used as a defensive type anti-ulcer agent. Its defensive effects on the gastric mucosa have been demonstrated in the promotion of prostaglandin synthesis, protein secretion, and improved blood flow to the gastrointestinal tract . Additionally, this compound has been studied for its potential to improve solubility and dissolution rates through the formation of novel salts .

類似化合物との比較

Benexate is unique in its inability to form salts that are both non-bitter and soluble . Similar compounds include other anti-ulcer agents such as famotidine and cimetidine. this compound’s unique properties and mechanism of action set it apart from these compounds. Famotidine and cimetidine primarily work by inhibiting histamine receptors in the stomach, whereas this compound promotes prostaglandin synthesis and improves blood flow to the gastrointestinal tract .

List of Similar Compounds

- Famotidine

- Cimetidine

- Ranitidine

特性

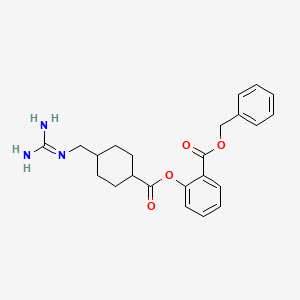

IUPAC Name |

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXUQWSLRKIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868488 | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78718-52-2 | |

| Record name | Benexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

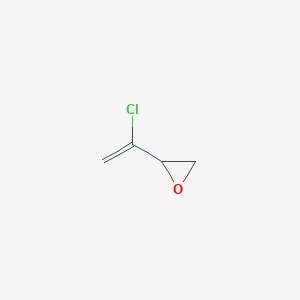

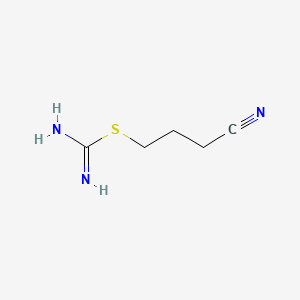

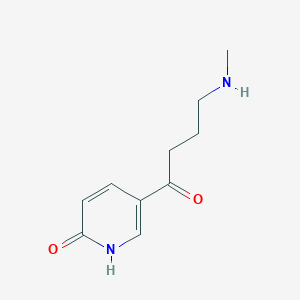

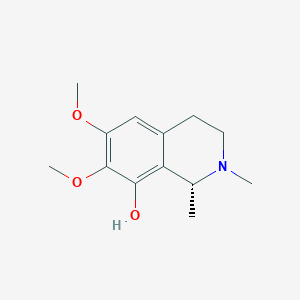

Feasible Synthetic Routes

Q1: What is the mechanism of action of Benexate hydrochloride betadex (BHB) in treating gastric ulcers?

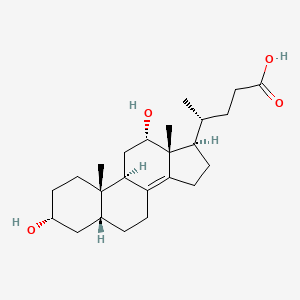

A1: BHB exerts its anti-ulcer effect through a multifaceted approach. Studies suggest that BHB increases the production of prostaglandin E2 (PGE2) in gastric tissues [, ]. PGE2 is known to play a protective role in the gastric mucosa. Additionally, BHB demonstrates nitric oxide (NO)-associated vasorelaxing effects, primarily through the activation of endothelial nitric oxide synthase (eNOS) []. This vasodilation may contribute to improved blood flow and healing in ulcerated areas. Furthermore, BHB exhibits anti-inflammatory properties, evidenced by its ability to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) [].

Q2: Are there alternative methods to improve the solubility and dissolution of this compound besides forming an inclusion complex with beta-cyclodextrin?

A3: Yes, researchers have explored salt formation as an alternative strategy to improve this compound's physicochemical properties []. Novel salts like this compound saccharinate monohydrate and this compound cyclamate have demonstrated enhanced solubility and faster dissolution profiles compared to the parent drug [].

Q3: Does this compound hydrochloride betadex interfere with the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs)?

A4: Research suggests that BHB exerts its gastroprotective effects without compromising the anti-inflammatory efficacy of NSAIDs []. While BHB can increase PGE2 levels in the stomach, it does not interfere with the NSAID-induced decrease of prostaglandins in inflammatory exudates []. This selective action makes it a suitable anti-ulcer agent for use alongside NSAID therapy.

Q4: How can the presence of Helicobacter pylori infection be monitored in patients with gastroduodenal diseases?

A6: Tissue IgA antibody testing has shown promise as a method for monitoring H. pylori infection []. This approach offers advantages over serum IgG antibody testing, as tissue IgA antibodies are indicative of local immunity and have a shorter half-life, making them more sensitive to changes in infection status post-treatment [].

Q5: What preclinical models are used to evaluate the anti-ulcer activity of this compound and other similar drugs?

A7: Several experimental animal models are employed to assess anti-ulcer activity. These include models inducing ulcers through stress, indomethacin, acetic acid, ethanol, and aspirin administration []. Each model mimics different pathological aspects of ulcer formation, providing a comprehensive evaluation of the drug's efficacy.

Q6: Are there any known safety concerns associated with long-term use of this compound hydrochloride betadex?

A8: While generally considered safe and well-tolerated, clinical trials have reported mild side effects like constipation, skin rash, and liver function abnormalities in a small percentage of patients []. Further research is necessary to understand the long-term safety profile of BHB comprehensively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。